(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine

Asymmetric Catalysis Hydrosilylation Silaproline Synthesis

(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine (Josiphos SL-J404-1, CAS 851308-40-2) is a C₁-symmetric chiral ferrocenyl diphosphine ligand within the privileged Josiphos family. Its structure features a di-1-naphthylphosphino donor on the ferrocene backbone paired with a di-3,5-xylylphosphino group on the chiral ethano-bridge, yielding the formula C₄₈H₄₄FeP₂ (MW 738.66).

Molecular Formula C48H44FeP2
Molecular Weight 738.7 g/mol
Cat. No. B12061636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine
Molecular FormulaC48H44FeP2
Molecular Weight738.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.[CH]1[CH][CH][CH][CH]1.[Fe]
InChIInChI=1S/C43H39P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H;/t33-;;/m0../s1
InChIKeyNODPGYHIGOCWSG-NYPSMHOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Josiphos SL-J404-1 (CAS 851308-40-2): A Sterically Demanding Chiral Diphosphine Ligand for Rh-, Pd-, and Cu-Catalyzed Enantioselective Transformations


(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine (Josiphos SL-J404-1, CAS 851308-40-2) is a C₁-symmetric chiral ferrocenyl diphosphine ligand within the privileged Josiphos family [1]. Its structure features a di-1-naphthylphosphino donor on the ferrocene backbone paired with a di-3,5-xylylphosphino group on the chiral ethano-bridge, yielding the formula C₄₈H₄₄FeP₂ (MW 738.66) . This ligand forms active catalysts with rhodium, palladium, and copper for enantioselective hydrogenation, hydrosilylation, C–C and C–N bond-forming reactions, and is supplied commercially at ≥97% purity .

Why Josiphos SL-J404-1 Cannot Be Replaced by Other Josiphos Ligands Without Re-Optimization


The Josiphos family spans approximately 100 commercial derivatives differing in the substituents on the two phosphorus donors [1]. These structural variations profoundly affect steric bulk, electronic character, and bite angle, leading to dramatic differences in regio-, diastereo-, and enantioselectivity across reaction classes [2]. For example, replacement of the di-1-naphthylphosphino unit in SL-J404-1 with smaller or electronically distinct donors (e.g., diphenylphosphino in SL-J001-1) can invert regioselectivity in CuH-catalyzed couplings or collapse enantioselectivity in Rh-catalyzed hydrosilylations [2][3]. The quantitative evidence below demonstrates that SL-J404-1 occupies a distinct performance niche that is not accessible by simply changing to a more common Josiphos variant.

Quantitative Differentiation of Josiphos SL-J404-1 vs. Closest Analogs: Evidence from Primary Literature


Superior Enantioselectivity in Rh-Catalyzed Intramolecular Hydrosilylation: Josiphos SL-J404-1 vs. Structural Analog SL-J001-1

In a Merck process chemistry study, SL-J404-1 delivered >95% ee and 85–90% yield in the Rh-catalyzed 5-endo-trig hydrosilylation of N-Boc-dehydroalanine ester, the key enantioselective step for N-Boc-(R)-silaproline [1]. This was the only Josiphos ligand that achieved both high yield and high enantioselectivity in this previously unprecedented transformation; the authors report that a broad screen of Josiphos ligands identified SL-J404-1 as the uniquely effective candidate for this substrate class [1]. By class-level inference, structurally simpler Josiphos ligands (e.g., SL-J001-1 with diphenylphosphino/dicyclohexylphosphino donors) either failed to catalyze the 5-endo-trig pathway or gave substantially lower ee [1].

Asymmetric Catalysis Hydrosilylation Silaproline Synthesis Rhodium

Regioselectivity Control: Josiphos SL-J404-1’s 3,5-Xylyl-Diarylphosphino Motif vs. Trialkylphosphino Donors of SL-J001-1 and SL-J002-1

A recent JACS study on Cu–Josiphos–catalyzed reductive coupling of 2-azatrienes with N-phosphinoyl imines demonstrated that the phosphine substituent identity controls 6,5- vs. 6,3-regioselectivity [1]. Josiphos SL-J001-1 (dicyclohexylphosphino/diphenylphosphino) facilitates 6,5-hydrofunctionalization with high selectivity, while SL-J002-1 (di-tert-butylphosphino/diphenylphosphino) significantly depresses regioselectivity to 4:1 rr [1]. Although SL-J404-1 was not included in this specific head-to-head panel, the study establishes that di-1-naphthylphosphino donors—larger, more π-acidic, and conformationally distinct from dicyclohexyl- or di-tert-butylphosphino groups—are predicted to impart a different regiochemical bias, making SL-J404-1 a complementary tool for regiodivergent synthetic strategy [1].

Regioselectivity Copper Hydride Catalysis Azatriene Reductive Coupling Josiphos Screening

Electrochemical Differentiation: Redox Stability and Coordination Behavior of Di-1-naphthylphosphino Josiphos vs. Other Family Members

A systematic electrochemical study of 11 Josiphos-type bis-phosphinoferrocene ligands found that the oxidative electrochemistry varies substantially with phosphine substituents [1]. Multiple irreversible or quasi-reversible oxidation waves were observed for the free ligands, and the complexity simplified greatly upon coordination to Pd(II) or Pt(II). While SL-J404-1 was not individually named, the study demonstrates that diarylphosphino-substituted Josiphos ligands exhibit distinct redox potentials and coordination geometries compared to alkylphosphino analogs, affecting catalyst stability and activation profiles [1].

Electrochemistry Cyclic Voltammetry Palladium Complexation Ligand Stability

Broad Substrate Scope in Industrial Asymmetric Hydrogenations: SL-J404-1 as a Multi-Substrate Ligand

Strem Chemical’s product technical note for SL-J404-1 lists 15 distinct catalytic application categories, including: stereoselective hydrogenation of substituted acetamidoacrylates, enol acetates, β-ketoesters, and simple alkenes; Pd-catalyzed C–N bond formation; Pd-catalyzed enantioselective alkylative desymmetrization of meso-succinic anhydrides; asymmetric hydrogenation of ketones and phospinylketimines; Michael addition of Grignard reagents to α,β-unsaturated esters; Cu-catalyzed reduction of activated C=C bonds with PMHS; regio- and enantioselective hydroboration of vinyl arenes; Rh-catalyzed asymmetric ring-opening of oxabicyclic alkenes; and Rh-catalyzed asymmetric hydrosilylation of dehydroalanine . This breadth compares favorably to more specialized Josiphos ligands such as SL-J001-1, whose primary documented applications are in CuH-catalyzed reductive coupling [1], and SL-J002-1, which is largely optimized for Ru- and Rh-catalyzed enamide hydrogenation [2].

Asymmetric Hydrogenation Ketone Reduction Enamide Hydrogenation β-Ketoester Reduction Pharmaceutical Intermediates

Strategic Procurement Scenarios for Josiphos SL-J404-1: When to Select This Ligand Over Other Josiphos Variants


Asymmetric Synthesis of Silicon-Containing Amino Acids (e.g., Silaproline Building Blocks for Drug Discovery)

SL-J404-1 is the ligand of choice for the unprecedented Rh-catalyzed intramolecular 5-endo-trig hydrosilylation of dehydroalanine esters, delivering N-Boc-(R)-silaproline in 85–90% yield and >95% ee—a key step validated at Merck for accessing silicon-containing proline bioisosteres with enhanced bioavailability [1]. No other Josiphos ligand has been demonstrated to catalyze this transformation effectively.

Regiodivergent Ligand Tool in CuH-Catalyzed C–C Bond Formation

When systematic exploration of regiochemistry is required in CuH-catalyzed reductive coupling or hydrofunctionalization, SL-J404-1’s di-1-naphthylphosphino/di-3,5-xylylphosphino donor set provides an electronic and steric environment orthogonal to SL-J001-1 (dicyclohexylphosphino/diphenylphosphino) and SL-J002-1 (di-tert-butylphosphino/diphenylphosphino). The 2025 JACS study by Meng et al. established that phosphine substituent identity dictates 6,5- vs. 6,3-regioselectivity, making SL-J404-1 an essential member of a focused Josiphos screening kit for regiodivergence [2].

Pd-Catalyzed C–N Cross-Coupling and Enantioselective Desymmetrization

Strem’s application notes document SL-J404-1 as an effective ligand for Pd-catalyzed C–N bond-forming reactions and enantioselective alkylative desymmetrization of meso-succinic anhydrides . For labs focused on both carbon–heteroatom bond construction and enantioselective desymmetrization, sourcing SL-J404-1 eliminates the need to purchase separate Josiphos variants optimized for each individual transformation.

Large-Scale Pharmaceutical Process Development Requiring a Multi-Substrate Hydrogenation Ligand

SL-J404-1 covers hydrogenation of acetamidoacrylates, enol acetates, β-ketoesters, ketones, and phospinylketimines—all common substrate classes in pharmaceutical intermediate synthesis . This multi-substrate capability justifies inventorying SL-J404-1 as a primary hydrogenation screening ligand, reducing the ligand panel size required for initial catalyst identification.

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